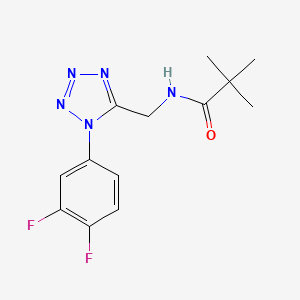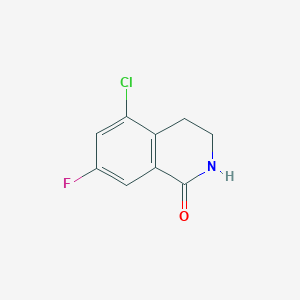
5-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic compound with the molecular formula C9H7ClFNO. It is a derivative of isoquinoline, featuring both chlorine and fluorine substituents on the aromatic ring.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antioomycete activity against the phytopathogen pythium recalcitrans .
Mode of Action
It is suggested that the compound might disrupt the biological membrane systems of pythium recalcitrans . This disruption could potentially inhibit the growth and proliferation of the pathogen, thereby exhibiting its antioomycete activity.
Biochemical Pathways
The disruption of biological membrane systems suggests that the compound may interfere with essential cellular processes such as nutrient uptake, waste excretion, and signal transduction .
Result of Action
The primary result of the action of 5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one is its antioomycete activity against Pythium recalcitrans . This activity is likely due to the disruption of the pathogen’s biological membrane systems, which inhibits its growth and proliferation .
Action Environment
This will provide crucial information for the design and development of more potent derivatives of this compound for use in plant disease management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of tetrahydro derivatives.
Substitution: Halogen exchange or introduction of other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes reagents like halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-7-fluoroisoquinoline: Lacks the tetrahydro structure but shares similar substituents.
7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one: Similar structure but without the chlorine substituent.
5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one: Similar structure but without the fluorine substituent.
Uniqueness
5-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research .
Properties
IUPAC Name |
5-chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTELMNPTESHSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC(=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2540565.png)
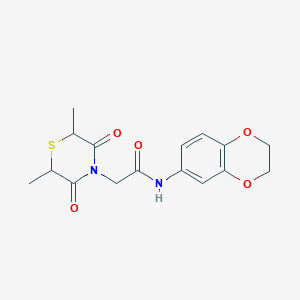
![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)
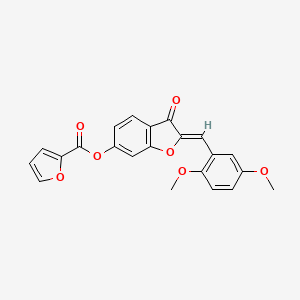
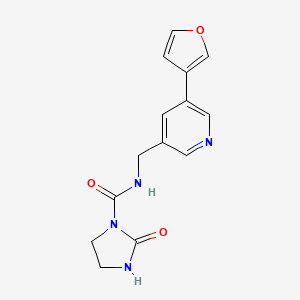

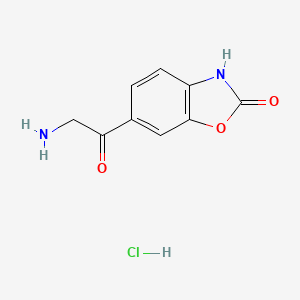

![3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B2540581.png)
![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)
![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)
![2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2540585.png)

